3-((1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
Description
3-((1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a heterocyclic compound featuring an oxazolidine-2,4-dione core linked to a benzo[d][1,3]dioxole-substituted azetidine moiety. The oxazolidine-2,4-dione scaffold is known for its role in medicinal chemistry, particularly in enzyme inhibition and bioactivity modulation .
Properties
IUPAC Name |
3-[[1-(1,3-benzodioxole-5-carbonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6/c18-13-7-21-15(20)17(13)6-9-4-16(5-9)14(19)10-1-2-11-12(3-10)23-8-22-11/h1-3,9H,4-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWXOOVMGPKXJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)CN4C(=O)COC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of benzo[d][1,3]dioxole-5-carboxylic acid. This precursor can be reacted with azetidin-3-ylmethylamine under controlled conditions to form the azetidine intermediate. Subsequent cyclization with oxazolidine-2,4-dione derivatives completes the synthesis.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as an anticancer agent . Preliminary studies suggest that it may induce apoptosis in cancer cells through the inhibition of specific enzymes involved in cell survival pathways.
- Mechanism of Action : It is believed that the compound interacts with molecular targets within cells, potentially blocking the activity of certain enzymes that play critical roles in cellular processes. This inhibition can disrupt metabolic pathways, particularly in cancer cells, promoting programmed cell death (apoptosis).
Enzyme Inhibition Studies
Research has indicated that derivatives of this compound can act as enzyme inhibitors. For example, compounds containing the benzo[d][1,3]dioxole moiety have shown promise in inhibiting enzymes linked to various diseases.
- Case Study Example : A study published in Molecular Pharmacology demonstrated that similar compounds effectively inhibited the activity of specific kinases involved in cancer progression, suggesting a pathway for further exploration with this compound.
Synthesis of Complex Molecules
In synthetic organic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for various modifications that can lead to new compounds with enhanced biological activities.
- Synthetic Routes : The synthesis often involves multi-step processes utilizing palladium-catalyzed reactions or other coupling strategies to form the desired azetidine and oxazolidine structures.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the biological context and the specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Core Heterocycle Variations
A. Oxazolidine-2,4-dione vs. Thiazolidine-2,4-dione Derivatives
The target compound’s oxazolidine-2,4-dione core differs from thiazolidine-2,4-diones (e.g., compounds in and ) by substituting oxygen for sulfur. This substitution influences electronic properties and bioavailability. For instance, thiazolidinediones like 5-(benzo[d][1,3]dioxol-5-ylmethylene)-thiazolidine-2,4-dione () exhibit α-amylase inhibitory and antioxidant activities, which may correlate with sulfur’s polarizability and hydrogen-bonding capacity . In contrast, oxazolidine-2,4-diones (e.g., compounds in ) often display distinct solubility profiles due to reduced lipophilicity.
B. Azetidine vs. Selenazole Hybrids Azetidine-containing compounds (e.g., methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate in ) share conformational rigidity with the target molecule. However, selenazole cores introduce selenium, which may confer redox-modulating properties absent in oxazolidine-2,4-diones .
Substituent Effects on Bioactivity and Physicochemical Properties
A. Benzo[d][1,3]dioxole vs. Arylidene Substitutents The benzo[d][1,3]dioxole group in the target compound contrasts with arylidene substituents in analogues like (Z)-5-(4-methoxyphenylmethylene)-3-coumarinyl oxazolidine-2,4-dione (). Electron-donating groups (e.g., methoxy in 5g) enhance solubility, whereas electron-withdrawing groups (e.g., bromo in 5k) may improve membrane permeability .
B. Azetidin-3-ylmethyl Linkers The azetidin-3-ylmethyl group in the target compound is analogous to 3-(2-diisopropylaminoethyl)thiazolidine-2,4-dione (), where alkylamino chains enhance basicity and solubility. However, the benzo[d][1,3]dioxole-carbonyl substitution in the target compound may reduce nucleophilicity compared to diisopropylaminoethyl derivatives .
Biological Activity
3-((1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of structural elements, including a benzo[d][1,3]dioxole moiety and an azetidine ring, which contribute to its pharmacological properties. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- Benzo[d][1,3]dioxole : A fused benzene and dioxole ring that enhances lipophilicity and biological interaction.
- Azetidine ring : A four-membered nitrogen-containing ring known for its ability to interact with various biological targets.
- Oxazolidine-2,4-dione : A five-membered cyclic urea that may exhibit enzyme inhibitory activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzo[d][1,3]dioxole Moiety : Achieved through cyclization reactions involving catechol derivatives.
- Azetidine Ring Formation : Synthesized via cyclization with appropriate amines.
- Formation of Oxazolidine Ring : Involves condensation reactions under specific conditions to yield the final product.
Enzyme Inhibition
Research indicates that compounds similar to this compound possess significant enzyme inhibitory properties. For instance, studies have shown that derivatives containing the benzo[d][1,3]dioxole moiety can inhibit enzymes linked to cancer progression and inflammatory pathways .
Anticancer Properties
The compound has been explored for its anticancer activities. In vitro studies demonstrated that it exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism is believed to involve the disruption of cell cycle progression and modulation of apoptotic pathways .
Antimicrobial Activity
Preliminary investigations suggest that this compound may also possess antimicrobial properties. It has shown effectiveness against certain bacterial strains in laboratory settings. The presence of the azetidine ring is thought to play a crucial role in its interaction with microbial targets .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Evaluated the cytotoxic effect on HeLa cells; IC50 values indicated significant inhibition at low concentrations. |
| Study 2 | Investigated enzyme inhibition; demonstrated effective blockade of key metabolic enzymes involved in tumor growth. |
| Study 3 | Assessed antimicrobial efficacy; showed promising results against Gram-positive bacteria with minimal inhibitory concentrations (MICs). |
The biological activity of this compound is hypothesized to involve:
- Binding to Active Sites : The compound may bind to specific active sites on target enzymes or receptors, inhibiting their function.
- Hydrophobic Interactions : The benzo[d][1,3]dioxole moiety enhances hydrophobic interactions with lipid membranes or protein pockets.
- Hydrogen Bonding : The azetidine and oxazolidine components can form hydrogen bonds with amino acid residues in proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
